Isoniazid pyruvate
Overview
Description
Isoniazid, also known as INH, is an antibiotic used primarily for the treatment of tuberculosis . It is a part of combination therapy for tuberculosis or latent tuberculosis infection . Less frequently, INH may be used as part of a combination regimen for nontuberculous mycobacterial infections . The antimicrobial activity of INH is selective for mycobacteria, likely due to its ability to inhibit mycolic acid synthesis, which interferes with cell wall synthesis .
Synthesis Analysis
Isoniazid and its derivatives have been synthesized using various methods. For instance, a study reported the synthesis of two novel pharmaceutical co-crystals, INHGA and PGA, in a 2:1 ratio using two first-line anti-tubercular drugs isoniazid and pyrazinamide with pentanedioic (glutaric) acid as co-crystal former . Another study described the synthesis and structural characterization of pyruvate-isoniazid conjugates and their copper complexes with potent anti-tubercular activities against M. tuberculosis H37Rv .Molecular Structure Analysis
The molecular structure of isoniazid consists of a pyridine ring and a hydrazine group attached at the para position to the pyridine nitrogen . The optimized geometry of the isoniazid molecule has been determined by the method of density functional theory (DFT) .Chemical Reactions Analysis
A study on the thermal runaway reaction of Isoniazid storage was conducted. The study found that when the heat release rate of the system is greater than the heat release rate, the stored Isoniazid gets heated up by the accumulation of heat and is prone to fire .Physical And Chemical Properties Analysis
Isoniazid, also known as isonicotinic acid hydrazide, is a relatively simple chemical structure . It is prepared through the reaction of 4-cyanopyridine and hydrazine hydrate in an aqueous alkaline medium .Scientific Research Applications
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Cancer Treatment
- Application : Isoniazid derivatives have been evaluated for their activity against human cancer cell lines .
- Method : In vitro bioassays are used to evaluate the cytotoxicity of Isoniazid derivatives against cancer cells .
- Results : Some Isoniazid derivatives have shown potent cytotoxicity against cancer cells, with IC50 values ranging from 0.61 to 3.36 μg/mL .
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Inflammation and Urease Inhibition
- Application : Derivatives of Isoniazid have been synthesized and evaluated for their anti-inflammatory and urease inhibition activities .
- Method : In vitro bioassays are used to evaluate the anti-inflammatory and urease inhibition activities of Isoniazid derivatives .
- Results : Some compounds were identified as dual inhibitors of inflammation and urease enzyme. For example, compound 23 was identified as the best dual inhibitor of inflammation (ROS; IC50 = 12.3 μg/mL), and urease enzyme inhibition activity (IC50 = 22.4 μM) .
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Non-tuberculous Mycobacteria Treatment
- Application : Isoniazid may also be used for atypical types of mycobacteria, such as M. avium, M. kansasii, and M. xenopi .
- Method : Similar to the treatment of tuberculosis, Isoniazid is administered orally or by injection. The dosage and duration of treatment depend on the patient’s age, weight, and overall health condition .
- Results : Isoniazid has been shown to be effective in controlling the spread of non-tuberculous mycobacteria .
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Biofilm Infections in Mtb
- Application : Isoniazid has been used in the treatment of biofilm infections in Mycobacterium tuberculosis (Mtb) .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The use of Isoniazid in treating biofilm infections in Mtb opens up new possibilities for tuberculosis therapeutics .
- Biofilm Infections Treatment
- Application : Isoniazid loaded Cu-based metal–organic frameworks (INH@IITI-3) have been used in the treatment of biofilm infections in Mycobacterium tuberculosis (Mtb) .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : INH@IITI-3 was able to inhibit the mycobacterial biofilm formation upon treatment and showed less cytotoxicity toward the murine RAW264.7 macrophages . This work significantly opens up new possibilities for the applications of INH@IITI-3 in biofilm infections in Mtb and further contributes to TB therapeutics .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(pyridine-4-carbonylhydrazinylidene)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-6(9(14)15)11-12-8(13)7-2-4-10-5-3-7/h2-5H,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGPNDKKJIWQJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoniazid pyruvate | |
CAS RN |
1081-50-1 | |
Record name | 4-Pyridinecarboxylic acid, 2-(1-carboxyethylidene)hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1081-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoniazid pyruvate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001081501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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